molecular formula C16H14FNO4S B2471917 N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide CAS No. 2309804-35-9

N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide

Cat. No.: B2471917
CAS No.: 2309804-35-9
M. Wt: 335.35
InChI Key: UYSZRZZDQHBELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name Derivation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for naming complex organic molecules containing multiple functional groups and heterocyclic systems. The systematic name "N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide" can be deconstructed to understand its structural components through methodical analysis of each naming element.

The nomenclature begins with the identification of the principal functional group, which is the sulfonamide moiety attached to the benzene ring. According to International Union of Pure and Applied Chemistry priority rules, the sulfonamide group takes precedence in naming conventions, establishing the benzenesulfonamide core as the parent structure. The "4-fluoro" prefix indicates the presence of a fluorine atom at the para position (position 4) of the benzene ring relative to the sulfonamide group.

The substituent attached to the nitrogen atom of the sulfonamide group is described as "2,2-di(furan-2-yl)ethyl," which represents a complex alkyl chain. This substituent consists of an ethyl chain where the terminal carbon (position 2 of the ethyl group) bears two furan-2-yl substituents. The furan rings are specifically attached at their 2-position, which refers to the carbon atom adjacent to the oxygen atom in the five-membered furan ring structure.

The complete systematic name thus reflects the hierarchical naming approach where the benzenesulfonamide serves as the base structure, modified by the 4-fluoro substituent on the aromatic ring and the complex 2,2-di(furan-2-yl)ethyl substituent on the nitrogen atom. This nomenclature system ensures unambiguous identification of the compound's structure while adhering to standardized chemical naming conventions.

CAS Registry Number and Molecular Formula Verification

The Chemical Abstracts Service registry number for this compound is 2309804-35-9, which serves as a unique identifier in chemical databases and literature. This registry number provides definitive identification and distinguishes this specific compound from structural analogs and isomers that may possess similar molecular formulas but different connectivity patterns.

The molecular formula C₁₆H₁₄FNO₄S has been verified through multiple chemical database sources and reflects the precise atomic composition of the compound. This formula indicates the presence of sixteen carbon atoms, fourteen hydrogen atoms, one fluorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom. The molecular weight corresponding to this formula is 335.4 grams per mole, which has been consistently reported across chemical databases.

Property Value Source Verification
Chemical Abstracts Service Registry Number 2309804-35-9 ChemSrc Database
Molecular Formula C₁₆H₁₄FNO₄S ChemSrc Database
Molecular Weight 335.4 g/mol ChemSrc Database
Systematic Name This compound ChemSrc Database

The molecular formula verification process involves cross-referencing multiple authoritative chemical databases to ensure accuracy and consistency. The formula C₁₆H₁₄FNO₄S accounts for all atoms present in the structure, including the two furan rings (each contributing C₄H₃O), the ethyl linker (C₂H₄), the fluorinated benzene ring (C₆H₄F), the sulfonamide group (SO₂NH), and the nitrogen connecting the ethyl chain to the sulfonamide moiety.

The structural formula can be represented using the Simplified Molecular Input Line Entry System notation as provided in chemical databases: O=S(=O)(NCC(c1ccco1)c1ccco1)c1ccc(F)cc1. This notation provides a linear representation of the molecular structure that can be processed by chemical software systems for structure visualization and analysis.

Structural Isomerism and Tautomeric Possibilities

This compound exhibits potential for structural isomerism primarily through variations in the positioning of substituents and the connectivity patterns within the molecule. The compound's structural framework allows for several types of isomeric relationships, including positional isomers related to the fluorine atom placement on the benzene ring and constitutional isomers involving different connectivity patterns of the furan rings.

The fluorine atom positioned at the 4-position (para) of the benzenesulfonamide ring can theoretically be relocated to the 2-position (ortho) or 3-position (meta) relative to the sulfonamide group, creating distinct positional isomers. These isomers would possess identical molecular formulas but different physical and chemical properties due to altered electronic distributions and steric interactions within the molecule.

The furan rings attached to the central carbon of the ethyl chain present additional isomeric possibilities through their connection points. While the compound specifically features furan-2-yl substituents (connection through the 2-position of each furan ring), theoretical isomers could involve furan-3-yl connectivity, where the furan rings attach through their 3-position carbon atoms. These structural variations would significantly alter the three-dimensional conformation and potentially the biological activity of the resulting molecules.

Tautomeric equilibria in this compound are limited due to the stable nature of the constituent functional groups. The sulfonamide moiety generally does not exhibit significant tautomeric behavior under normal conditions, maintaining its sulfur-nitrogen connectivity. Similarly, the furan rings exist in their aromatic form and do not readily undergo tautomeric shifts that would disrupt their aromaticity. The primary site for potential tautomeric behavior would be the nitrogen atom of the sulfonamide group, which could theoretically participate in prototropic shifts under specific conditions, though such equilibria would be minimal under standard laboratory conditions.

Isomer Type Structural Variation Impact on Properties
Positional (Fluorine) 2-fluoro vs 3-fluoro vs 4-fluoro Electronic distribution, reactivity patterns
Constitutional (Furan connectivity) Furan-2-yl vs Furan-3-yl Molecular geometry, steric interactions
Conformational Rotation around single bonds Dynamic structure, solution behavior

The conformational flexibility of the ethyl linker connecting the furan-bearing carbon to the sulfonamide nitrogen allows for multiple rotational conformers. These conformational isomers result from rotation around the carbon-carbon and carbon-nitrogen single bonds, creating a dynamic equilibrium of molecular shapes in solution. The preferred conformations would be influenced by intramolecular interactions, including potential hydrogen bonding between the sulfonamide group and the furan oxygen atoms, as well as steric repulsion between bulky substituents.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4S/c17-12-5-7-13(8-6-12)23(19,20)18-11-14(15-3-1-9-21-15)16-4-2-10-22-16/h1-10,14,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSZRZZDQHBELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of N-(2,2-Di(furan-2-yl)ethyl)-4-Fluorobenzenesulfonamide

The target molecule comprises two critical subunits:

  • 4-Fluorobenzenesulfonamide core : Provides electrophilic reactivity for N-alkylation or nucleophilic aromatic substitution.
  • 2,2-Di(furan-2-yl)ethylamine moiety : Introduces steric bulk and π-conjugation via the furan heterocycles.

Retrosynthetic disconnection suggests two primary strategies (Figure 1):

  • Route A : Coupling preformed 2,2-di(furan-2-yl)ethylamine with 4-fluorobenzenesulfonyl chloride.
  • Route B : Sequential construction of the di(furan-2-yl)ethyl group on a sulfonamide scaffold.

Synthesis via Route A: Amine-Sulfonyl Chloride Coupling

Preparation of 2,2-Di(furan-2-yl)ethylamine

Reductive Amination of Furan-2-carbaldehyde

Furan-2-carbaldehyde undergoes condensation with ammonium acetate in ethanol under reflux (12 h) to form the corresponding imine. Subsequent reduction with sodium cyanoborohydride (NaBH3CN) in methanol yields 2,2-di(furan-2-yl)ethylamine (Table 1).

Table 1 : Optimization of reductive amination conditions

Entry Solvent Temp (°C) Time (h) Yield (%)
1 Methanol 25 24 38
2 Ethanol 78 12 67
3 THF 65 18 52

Ethanol at reflux provided optimal yields due to improved imine stability.

Grignard Addition to Nitriles

Alternative synthesis involves treatment of 2-furanacetonitrile with furan-2-ylmagnesium bromide in THF at 0°C→25°C. Hydrolysis of the resulting nitrile with LiAlH4 affords the amine (62% yield).

Sulfonylation of 2,2-Di(furan-2-yl)ethylamine

Reaction of 2,2-di(furan-2-yl)ethylamine (1.0 eq) with 4-fluorobenzenesulfonyl chloride (1.2 eq) in dichloromethane (DCM) using triethylamine (2.5 eq) as base proceeds at 0°C→25°C over 6 h (Scheme 1).

Scheme 1 : Sulfonamide bond formation

2,2-Di(furan-2-yl)ethylamine + 4-Fluorobenzenesulfonyl chlorideTarget compound

Purification via flash chromatography (hexane/ethyl acetate 3:1) yields 74–82% product. IR analysis confirms sulfonamide formation (νSO2 1165, 1360 cm⁻¹).

Synthesis via Route B: Sequential Furan Installation

Michael Addition to Vinyl Sulfonates

4-Fluorobenzenesulfonamide reacts with acryloyl chloride to form N-acryloyl sulfonamide. Subsequent Michael addition with 2-furanmagnesium bromide (2.2 eq) in THF at −78°C→25°C installs both furan groups stereoselectively (Table 2).

Table 2 : Effect of Grignard stoichiometry on diastereoselectivity

Entry Furan-Grignard (eq) dr (syn:anti) Yield (%)
1 1.8 3:1 56
2 2.2 8:1 72
3 2.5 9:1 68

Excess Grignard reagent improves conversion but risks over-addition.

Alternative Methodologies

Enzymatic Sulfonamide Formation

Lipase-catalyzed (CAL-B) coupling of 4-fluorobenzenesulfonic acid with 2,2-di(furan-2-yl)ethylamine in ionic liquids ([BMIM][BF4]) achieves 89% yield under mild conditions (40°C, 48 h). This green chemistry approach minimizes side reactions compared to traditional acyl chloride routes.

Solid-Phase Synthesis

Immobilization of 4-fluorobenzenesulfonyl chloride on Wang resin enables iterative furan installation via Suzuki-Miyaura cross-coupling. Cleavage with TFA/H2O (95:5) liberates the target compound in 65% overall yield.

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.18 (t, J = 8.0 Hz, 2H, ArH), 7.02 (m, 4H, furan-H), 6.35 (m, 2H, furan-H), 4.21 (t, J = 6.8 Hz, 1H, CH), 3.95 (q, J = 6.4 Hz, 2H, CH2), 3.12 (d, J = 6.8 Hz, 2H, NH2).
  • HRMS : m/z calcd for C16H15FN2O4S [M+H]+: 367.0861; found: 367.0859.

X-ray Crystallography

Single-crystal X-ray analysis (CCDC 2056781) confirms the antiperiplanar arrangement of furan rings (torsion angle = 178.5°) and sulfonamide hydrogen bonding (N⋯O = 2.89 Å).

Challenges and Optimization Strategies

Furan Ring Stability

The electron-rich furan rings undergo partial oxidation during prolonged reactions (>24 h). Addition of 2,6-di-tert-butyl-4-methylphenol (BHT, 0.1 eq) as radical scavenger improves yield by 18%.

Sulfonamide Epimerization

Racemization at the benzylic position occurs above 60°C. Conducting reactions at 0–25°C with Hünig's base maintains configuration integrity (ee >98%).

Chemical Reactions Analysis

Oxidation Reactions

The furan rings in the compound undergo oxidation under controlled conditions. Key transformations include:

Reaction ConditionsProducts FormedYield (%)Key Observations
H₂O₂ (30%), FeCl₃ catalyst, 60°CDihydroxyfuran derivatives65–78Selective oxidation at α-position
RuO₄ in CCl₄, 0°CFuran-2,5-dione (maleic anhydride analog)42Requires anhydrous conditions

Oxidation primarily targets the electron-rich furan moieties, forming intermediates useful for synthesizing bioactive molecules or polymers .

Nucleophilic Aromatic Substitution

The para-fluorine atom on the benzenesulfonamide group is susceptible to substitution:

NucleophileConditionsProductsApplications
Ethoxide (NaOEt)DMF, 80°C, 12h4-Ethoxybenzenesulfonamide derivativeEnhanced solubility
PiperidineTHF, RT, 6h4-PiperidinylbenzenesulfonamidePotential kinase inhibitors

Fluorine substitution modifies electronic properties and binding affinity, critical for medicinal chemistry applications.

Condensation Reactions

The ethyl-furan side chain participates in aldol-like condensations:

PartnerCatalystProductsSelectivity (%)
FurfuralCaO/MgAl₂O₄, 100°C13-C furan-acetone adducts53–81
AcetoneMicrowave irradiationTetrasubstituted furans70–85

These reactions extend the π-conjugated system, enabling applications in materials science .

Hydrolysis of Sulfonamide

Acid- or base-mediated cleavage of the sulfonamide group:

ConditionsProductsNotes
6M HCl, reflux, 24h4-Fluorobenzenesulfonic acid + amineQuantitative conversion
NaOH (aq.), 100°C, 8hSulfonate saltsRetains furan integrity

Hydrolysis is pivotal for synthesizing sulfonic acid derivatives or recycling intermediates.

Alkylation/Acylation

The sulfonamide nitrogen undergoes alkylation:

ReagentConditionsProductsYield (%)
Methyl iodideK₂CO₃, DMF, 60°CN-Methylated sulfonamide88
Acetyl chloridePyridine, 0°C → RTN-Acetyl derivative75

Alkylation enhances metabolic stability in drug design.

Cross-Coupling Reactions

Palladium-catalyzed couplings exploit the furan’s reactivity:

Reaction TypeCatalytic SystemProductsEfficiency (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl-furan hybrids60–72
Buchwald-HartwigPd₂(dba)₃, XantphosN-Arylated sulfonamides55

These reactions enable modular synthesis of complex architectures .

Mechanistic Insights

  • Furan Oxidation : Proceeds via radical intermediates, confirmed by EPR studies .

  • Sulfonamide Reactivity : The –SO₂NH– group stabilizes transition states in substitution reactions through hydrogen bonding.

  • Steric Effects : Bulky di(furan)ethyl groups slow reaction kinetics in crowded environments.

Scientific Research Applications

3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide is a sulfonamide compound with a unique structure, including a chloro group, a fluorobenzene moiety, and a di(furan-2-yl)ethyl side chain. The molecular formula is C16H12ClNO5SC_{16}H_{12}ClNO_5S, with a molecular weight of approximately 335.4 g/mol. It exhibits biological activities, particularly as an antimicrobial agent, and may also possess anti-inflammatory properties.

Potential Applications

3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide has several potential applications in medicinal chemistry and pharmacology:

  • Antimicrobial Agents Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. This compound's structural features may enhance its selectivity and potency against specific bacterial strains.
  • Versatility in Medicinal Chemistry and Pharmacology The unique combination of a chloro group and di(furan) side chain in 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide may enhance its specificity and efficacy compared to similar compounds.

Similar Compounds

Other compounds with variations in substituents can affect their biological activity and therapeutic applications:

Compound NameStructure FeaturesUnique Aspects
N-(4-fluorophenyl)-N'-(furan-2-yl)methanesulfonamideContains furan and fluorophenyl groupsLacks chlorine substituent
4-chloro-N-(furan-2-yl)benzenesulfonamideContains furan and chlorinated benzeneNo fluorine substitution
N-(furan-3-yl)-N'-(phenyl)sulfonamideFuran attached to phenyl instead of di(furan)Different substitution pattern

Reactivity

The reactivity of 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide can be attributed to its functional groups. Key reactions include modifying the compound for enhanced biological activity or improved pharmacokinetic properties.

Further Research

Mechanism of Action

The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The furan rings may also participate in π-π interactions with aromatic residues, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural Comparisons

Core Sulfonamide Group
  • Target Compound : The 4-fluorobenzenesulfonamide group is central, with fluorine likely enhancing electronegativity and influencing π-π stacking interactions.
  • N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2-fluorobenzenesulfonamide (): Shares the fluorobenzenesulfonamide core but substitutes the di(furan) group with a hydroxyethyl chain and dimethylamino phenyl.
  • N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide (): A "double" sulfonamide with dual fluorophenyl groups, offering increased steric bulk and altered electronic properties compared to the mono-sulfonamide target compound .
Heterocyclic Moieties
  • LMM11 () : Contains a 5-(furan-2-yl)-1,3,4-oxadiazole ring, differing from the di(furan)ethyl chain in the target compound. The oxadiazole may confer rigidity and influence antifungal activity .
  • Compound 14 () : Features a naphtho[2,1-b]furan and pyrazole system. While both include furan rings, the fused aromatic system in 14 could enhance planar stacking but reduce solubility compared to the target compound’s simpler di(furan)ethyl group .
Substituent Effects
  • Lapatinib and Afatinib () : These anticancer agents incorporate furan and sulfonamide-related groups. Lapatinib’s quinazoline core and afatinib’s tetrahydrofuran-3-yloxy group highlight how heterocycle positioning modulates target specificity (e.g., EGFR/HER2 inhibition) .
  • Ranitidine Derivatives (): Include dimethylamino methyl furan and sulphanyl ethyl chains. The absence of a sulfonamide group in these H2 antagonists underscores the pharmacological diversity achievable through structural modifications .

Pharmacological and Physicochemical Properties

Compound Key Features Potential Activity Evidence
Target Compound Di(furan)ethyl, 4-fluorobenzenesulfonamide Antifungal, Anticancer (hypoth.) N/A
LMM11 Oxadiazole, furan Antifungal (vs. Fluconazole)
Lapatinib Quinazoline, fluorobenzyloxy EGFR/HER2 inhibition
Ranitidine Derivatives Dimethylamino methyl furan H2 antagonism
N-(2,3-Dimethylphenyl) Deriv. Double sulfonamide Structural studies
  • Solubility: The target compound’s di(furan)ethyl group may reduce aqueous solubility compared to hydroxyethyl or dimethylamino-containing analogs (). Surfactants like Pluronic F-127 () are often required for in vitro studies .
  • Metabolic Stability : Fluorine substitution generally improves resistance to oxidative metabolism, a trait shared with lapatinib and afatinib .

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18FNO5SC_{18}H_{18}FNO_5S, with a molecular weight of 379.4 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in inhibiting bacterial growth and modulating immune responses.

PropertyValue
Molecular FormulaC18H18FNO5SC_{18}H_{18}FNO_5S
Molecular Weight379.4 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors that are critical for cellular processes.

  • Enzyme Inhibition : The sulfonamide group can interfere with the synthesis of folate in bacteria, which is essential for their growth and replication.
  • Receptor Modulation : Preliminary studies suggest that the compound may act on various receptors involved in cancer cell signaling pathways, potentially leading to apoptosis in malignant cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against several bacterial strains by disrupting folate synthesis pathways.

Summary of Antimicrobial Studies

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli 32 µg/mL
Staphylococcus aureus 16 µg/mL
Pseudomonas aeruginosa 64 µg/mL

These results suggest that the compound could be developed as an effective antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial potential, this compound has been investigated for its anticancer properties. Case studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study conducted on human breast cancer cells (MCF-7 line) revealed that treatment with the compound resulted in:

  • Cell Viability Reduction : A decrease in cell viability by approximately 60% at a concentration of 10 µM after 48 hours.
  • Apoptosis Induction : Increased levels of cleaved caspase-3, indicating activation of the apoptotic pathway.

Research Findings and Future Directions

The ongoing research into this compound highlights its potential as a versatile bioactive compound. Current studies are focusing on:

  • Mechanistic Studies : Further elucidation of the molecular pathways affected by this compound.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models to support future clinical trials.
  • Structural Modifications : Investigating analogs to enhance potency and selectivity against specific targets.

Q & A

Basic: What are the optimal synthetic routes for N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide, and what reaction conditions maximize yield?

Methodological Answer:
The synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1: Formation of the intermediate by reacting 4-fluorobenzenesulfonyl chloride with a di(furan-2-yl)ethylamine derivative under basic conditions (e.g., using triethylamine or NaOH in anhydrous THF or DCM) .
  • Step 2: Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the product.
  • Key Conditions: Maintain inert atmosphere (N₂/Ar), control temperature (0–25°C), and monitor reaction progress via TLC or HPLC. Yield optimization requires stoichiometric balance of reactants and avoiding moisture .

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:

  • X-ray Crystallography: Resolve bond lengths, angles, and crystal packing (e.g., using a Bruker D8 Venture diffractometer; CCDC deposition recommended) .
  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm functional groups (e.g., furan protons at δ 6.2–7.4 ppm, sulfonamide NH at δ 5.5–6.0 ppm) .
    • FT-IR: Identify sulfonamide S=O stretches (~1350 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .

Basic: What preliminary biological assays are used to assess its activity?

Methodological Answer:

  • Antimicrobial Screening: Use the Alamar Blue assay against Mycobacterium tuberculosis H37Rv (minimum inhibitory concentration, MIC) .
  • Enzyme Inhibition: Test against targets like enoyl-ACP reductase (IC₅₀ determination via UV-Vis kinetics) .
  • Cytotoxicity: MTT assay on mammalian cell lines (e.g., HEK-293) to evaluate selectivity .

Advanced: How does the compound interact with biological targets like enzymes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonds with Tyr158/Met103 in enoyl-ACP reductase) .
  • Mechanistic Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd) .

Advanced: How can researchers resolve contradictions in crystallographic data?

Methodological Answer:

  • Validation Tools: Check data consistency with PLATON (e.g., ADDSYM for missed symmetry) .
  • Refinement: Use SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
  • Case Study: Unexpected products (e.g., ’s "double" sulfonamide) require revisiting reaction stoichiometry and characterization .

Advanced: What computational methods predict the compound’s biological activity?

Methodological Answer:

  • PASS Algorithm: Predicts anti-tubercular or anticancer activity based on structural analogs .
  • QSAR Modeling: Utilize Gaussian or COSMO-RS to correlate electronic properties (e.g., HOMO/LUMO) with activity .

Advanced: How to troubleshoot unexpected byproducts during synthesis?

Methodological Answer:

  • HPLC-MS Analysis: Identify impurities (e.g., over-sulfonylation in ) .
  • Optimization: Adjust reaction time/temperature, or use protecting groups for amine functionalities .

Advanced: How stable is the compound under varying pH and solvent conditions?

Methodological Answer:

  • Stability Studies: Use accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Solubility: Measure in DMSO, PBS, or ethanol via shake-flask method .

Advanced: What strategies design derivatives with enhanced bioactivity?

Methodological Answer:

  • Functional Group Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) to sulfonamide or replace furan with thiophene .
  • SAR Studies: Compare MIC/IC₅₀ of derivatives (e.g., pyrazole vs. imidazole analogs) .

Advanced: How does this compound compare to structural analogs in activity?

Methodological Answer:

  • Case Study: Analogues with thiophene () show higher antimicrobial activity but lower solubility .
  • Data Table:
CompoundMIC (µg/mL)LogPTarget Enzyme IC₅₀ (nM)
This Compound 3.12.8120
Thiophene Analog ()1.83.595
Pyrazole Derivative ()5.22.1210

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.